2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide
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Overview
Description
2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.03 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide typically involves the reaction of 5-bromo-2,4-dihydroxypyrimidine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Scientific Research Applications
2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes . For example, it may act as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid . The binding of the compound to the active site of the enzyme prevents the formation of uric acid, thereby reducing its levels in the body .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide: Known for its potential biological activities and use as a building block in chemical synthesis.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Exhibits potent inhibitory activity against matrix metalloproteinases (MMPs), which are involved in various pathological conditions.
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: Known for their xanthine oxidase inhibitory activity, which is useful in the treatment of hyperuricemia-associated diseases.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C6H6BrN3O2 |
---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-(5-bromo-6-oxo-1H-pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-2-9-5(1-4(8)11)10-6(3)12/h2H,1H2,(H2,8,11)(H,9,10,12) |
InChI Key |
WBCFMOQSWHZGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)CC(=O)N)Br |
Origin of Product |
United States |
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